molecular formula C18H14Cl4FNO4 B298307 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Numéro de catalogue B298307
Poids moléculaire: 469.1 g/mol
Clé InChI: YYBVHJZYPBKAHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of PARP inhibitors, which are a promising class of drugs that have shown great potential in the treatment of cancer.

Mécanisme D'action

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, this repair mechanism is often faulty, and PARP becomes overactive, leading to the survival of cancer cells. By inhibiting PARP, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione prevents cancer cells from repairing their damaged DNA, leading to their death.
Biochemical and Physiological Effects:
1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several advantages for lab experiments. It is a highly specific inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cancer progression. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and difficult to synthesize, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for research on 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other chemotherapeutic agents, as well as in the treatment of other diseases, such as neurodegenerative disorders.
In conclusion, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a promising compound that has shown great potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, which may lead to the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex process that involves several steps. The starting material for the synthesis is 4-fluorobenzyl alcohol, which is converted to the corresponding tosylate. This tosylate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the key intermediate. This intermediate is then reacted with 1,2,3,4-tetrachloro-5,6-dicyanoimidazole to form 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Applications De Recherche Scientifique

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied for its potential use in cancer treatment. It belongs to the class of PARP inhibitors, which work by inhibiting the activity of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione prevents cancer cells from repairing their damaged DNA, leading to their death.

Propriétés

Nom du produit

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Formule moléculaire

C18H14Cl4FNO4

Poids moléculaire

469.1 g/mol

Nom IUPAC

1,7,8,9-tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H14Cl4FNO4/c1-27-18(28-2)16(21)10-11(17(18,22)13(20)12(16)19)15(26)24(14(10)25)7-8-3-5-9(23)6-4-8/h3-6,10-11H,7H2,1-2H3

Clé InChI

YYBVHJZYPBKAHM-UHFFFAOYSA-N

SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=C(C=C4)F)Cl)OC

SMILES canonique

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=C(C=C4)F)Cl)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.